molecular formula C11H8BrNO3 B6200046 methyl 3-bromo-4-hydroxyquinoline-2-carboxylate CAS No. 495409-73-9

methyl 3-bromo-4-hydroxyquinoline-2-carboxylate

Cat. No.: B6200046
CAS No.: 495409-73-9
M. Wt: 282.1
InChI Key:
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Description

Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate is a quinoline derivative that has garnered attention due to its unique chemical properties and potential applications in various fields. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-4-hydroxyquinoline-2-carboxylate typically involves the bromination of 4-hydroxyquinoline-2-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The esterification step involves the reaction of the brominated product with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc in acetic acid or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or disrupt cell membrane integrity. The exact molecular pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and hydroxyl groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-bromo-4-hydroxyquinoline-2-carboxylate involves the bromination of 4-hydroxyquinoline-2-carboxylic acid followed by esterification with methyl alcohol.", "Starting Materials": [ "4-hydroxyquinoline-2-carboxylic acid", "Bromine", "Methyl alcohol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 4-hydroxyquinoline-2-carboxylic acid in sulfuric acid and water mixture.", "Step 2: Add bromine dropwise to the mixture while stirring at room temperature.", "Step 3: After the addition of bromine, heat the mixture to 80-90°C for 2-3 hours.", "Step 4: Cool the mixture and add sodium hydroxide solution to adjust the pH to 7-8.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Dry the organic layer with anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer and add methyl alcohol and sulfuric acid.", "Step 8: Heat the mixture to reflux for 2-3 hours.", "Step 9: Cool the mixture and add sodium hydroxide solution to adjust the pH to 7-8.", "Step 10: Extract the product with ethyl acetate and wash with water.", "Step 11: Dry the organic layer with anhydrous sodium sulfate.", "Step 12: Concentrate the organic layer and recrystallize the product from ethanol." ] }

CAS No.

495409-73-9

Molecular Formula

C11H8BrNO3

Molecular Weight

282.1

Purity

95

Origin of Product

United States

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